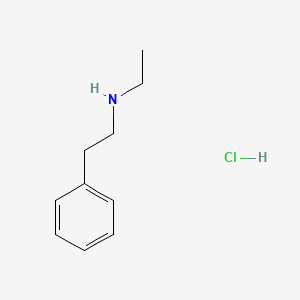

Ethyl(2-phenylethyl)amine hydrochloride

Description

Contextualization within the Phenethylamine (B48288) Chemical Space

The phenethylamine backbone, a phenyl group attached to an ethylamine (B1201723) side chain, is a foundational structure for a vast array of neuroactive compounds. nih.govwikipedia.org This chemical family includes endogenous neurotransmitters, such as dopamine (B1211576) and norepinephrine (B1679862), as well as a wide range of synthetic substances. nih.gov Modifications to this core structure, through substitution on the aromatic ring, the ethyl side chain, or the amino group, give rise to compounds with a broad spectrum of pharmacological activities.

N-Ethyl(2-phenylethyl)amine hydrochloride is a simple yet significant member of this family, characterized by the addition of an ethyl group to the nitrogen atom of the phenethylamine structure. This N-alkylation distinguishes it from the primary amine phenethylamine and places it in the category of secondary amines. Its hydrochloride salt form enhances its stability and solubility, making it suitable for research applications. researchgate.net

Below is a data table outlining the chemical properties of N-Ethyl(2-phenylethyl)amine and its hydrochloride salt.

| Property | N-Ethyl(2-phenylethyl)amine | N-Ethyl(2-phenylethyl)amine Hydrochloride |

| Molecular Formula | C10H15N | C10H15N•HCl |

| Molecular Weight | 149.23 g/mol | 185.69 g/mol |

| CAS Number | 22002-68-2 | Not available |

Academic Significance of N-Ethyl-Substituted Phenylethylamines

The academic significance of N-ethyl-substituted phenylethylamines, such as N-Ethyl(2-phenylethyl)amine, lies in their role as tools for dissecting the intricate structure-activity relationships within the broader phenethylamine class. Early research into N-alkylation of phenethylamines with simple substituents like methyl or ethyl groups suggested that such modifications led to compounds with significantly diminished biological activity. This finding itself is academically important as it helps to define the structural requirements for interaction with specific biological targets.

The study of N-ethyl substitution provides a crucial baseline for comparison with more complex N-substituted phenethylamines. For instance, the discovery that N-benzyl substitution can dramatically improve binding affinity and functional activity at certain receptors highlights the nuanced effects of different substituents on the nitrogen atom. By comparing the effects of a simple ethyl group to a bulkier benzyl (B1604629) group, researchers can probe the steric and electronic requirements of receptor binding pockets.

Furthermore, the investigation of N-ethyl-substituted phenylethylamines contributes to a more comprehensive understanding of metabolism and pharmacokinetics. The presence of the N-ethyl group can influence the metabolic pathways of the compound, potentially altering its duration of action and biological profile compared to the unsubstituted parent compound.

Current Research Landscape and Gaps Pertaining to Ethyl(2-phenylethyl)amine Hydrochloride

The current research landscape for phenethylamine derivatives is vast and continues to expand, with a significant focus on compounds with complex substitution patterns aimed at achieving specific pharmacological profiles. nih.gov However, a thorough review of the scientific literature reveals a notable gap in research focused specifically on this compound.

While the synthesis of N-ethyl-2-phenylethylamine has been described, often as part of broader studies on N-alkylation methods for phenethylamines and tryptamines, there is a scarcity of in-depth investigations into its specific biological activities and potential applications. nih.gov Much of the available information is contextual, derived from studies of the larger phenethylamine family.

This lack of dedicated research presents several opportunities for future investigation. A key research gap is the comprehensive characterization of the pharmacological profile of this compound. Detailed studies are needed to elucidate its binding affinities at various receptors and transporters and to understand its functional effects.

Another area ripe for exploration is its potential as a research tool or a starting material for the synthesis of more complex molecules. A thorough understanding of its chemical reactivity and biological properties could pave the way for its use in the development of novel chemical probes or therapeutic leads. The limited specific data on this compound underscores the need for focused research to fully understand its place and potential within the rich and complex field of phenethylamine chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-11-9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVLAWGGXZKVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589339 | |

| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61185-89-5 | |

| Record name | N-Ethyl-2-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl(2-phenylethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Phenylethyl Amine Hydrochloride

Established Reaction Pathways for N-Alkylation of Phenylethylamines

The N-alkylation of phenylethylamines is a direct method for synthesizing secondary amines like Ethyl(2-phenylethyl)amine. This transformation typically involves the reaction of a primary amine, phenylethylamine, with an alkylating agent. A common approach is the use of alcohols in the presence of a catalyst. nih.govbath.ac.uk

A primary method for the N-alkylation of phenylethylamine involves its reaction with an ethyl halide, such as ethyl iodide or ethyl bromide. This reaction is a nucleophilic substitution where the amine's nitrogen atom attacks the electrophilic carbon of the ethyl halide. A significant challenge in this process is controlling the degree of alkylation, as the secondary amine product can react further to form a tertiary amine (N,N-diethyl-2-phenylethylamine) and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Several factors are optimized to favor the desired mono-alkylation product:

Stoichiometry : Using a molar excess of the primary amine (phenylethylamine) relative to the ethyl halide can increase the probability of the halide reacting with the more abundant primary amine, thus minimizing dialkylation.

Base : The reaction generates a hydrohalic acid (HI or HBr), which protonates the amine, rendering it non-nucleophilic. A base is typically added to neutralize this acid and regenerate the free amine. The choice and amount of base can influence the reaction's selectivity. For instance, increasing the amount of a base like sodium hydride (NaH) has been shown to increase the yield of the monoalkylated product in similar N-alkylation reactions, though it can also promote the formation of the dialkylated product if not carefully controlled. researchgate.net

Solvent and Temperature : The choice of solvent and reaction temperature can affect the reaction rate and selectivity. Microwave irradiation in aqueous media has been explored as a greener alternative for N-alkylation of amines with alkyl halides, promoting the direct formation of tertiary amines in some cases. rsc.org

A clean and efficient method for N-alkylation of phenethylamine (B48288) has been developed using alcohols as the alkylating agents in the presence of an iridium catalyst. nih.gov This "borrowing hydrogen" methodology avoids the use of stoichiometric amounts of alkyl halides and bases. nih.govresearchgate.net

Table 1: Comparison of N-Alkylation Conditions

| Parameter | Condition | Rationale / Outcome |

|---|---|---|

| Reagents | Phenylethylamine + Ethyl Halide | Direct but can lead to over-alkylation. masterorganicchemistry.com |

| Stoichiometry | Excess Phenylethylamine | Favors mono-alkylation by increasing statistical probability. |

| Base | e.g., NaH, K₂CO₃ | Neutralizes acid byproduct, but can influence selectivity. researchgate.net |

| Catalyst | Iridium or Ruthenium complexes | Enables use of alcohols as alkylating agents, offering a cleaner reaction. nih.govresearchgate.netnih.gov |

| Temperature | Varies | Affects reaction rate; higher temperatures can increase dialkylation. |

In the synthesis of Ethyl(2-phenylethyl)amine from phenylethylamine, regioselectivity is inherently controlled as there is only one nucleophilic nitrogen atom available for alkylation. The primary challenge is not the region of substitution but the extent of it (isomer control), specifically preventing the formation of the N,N-diethylphenylethylamine byproduct. masterorganicchemistry.com

Strategies for controlling this include:

Stepwise Procedures : An alternative to direct alkylation is a two-step process involving acylation followed by reduction. Phenylethylamine can be reacted with an acyl chloride (like acetyl chloride) to form an amide (N-phenylethylacetamide). This amide is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₂) to yield the desired N-ethylphenethylamine. This method prevents over-alkylation because the amide is significantly less nucleophilic than the amine and does not undergo further acylation.

Catalytic Approaches : Modern catalytic systems, such as those employing ruthenium or iridium, offer high selectivity for mono-N-alkylation of amines with alcohols. researchgate.netnih.gov These methods often proceed under milder conditions and provide better control over the product distribution compared to traditional alkylation with halides.

Strategies for Hydrochloride Salt Formation and Purification Techniques

Amines are basic compounds that react with strong acids like hydrochloric acid (HCl) to form ammonium salts. libretexts.org This process is widely used to convert the often oily and volatile freebase amine into a stable, crystalline, and water-soluble hydrochloride salt. spectroscopyonline.comyoutube.com

The formation of Ethyl(2-phenylethyl)amine hydrochloride is typically achieved by dissolving the synthesized freebase amine in a suitable organic solvent (such as diethyl ether, isopropanol, or ethanol) and then introducing anhydrous HCl gas or a solution of HCl in an organic solvent. echemi.com The ionic hydrochloride salt, being less soluble in the nonpolar solvent, precipitates out and can be collected by filtration. youtube.com

Purification of the hydrochloride salt often involves the following techniques:

Recrystallization : This is a standard method for purifying solid compounds. The crude salt is dissolved in a minimum amount of a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. Upon cooling, the pure salt crystallizes, leaving impurities behind in the solution. google.com For amine hydrochlorides, solvents like ethanol (B145695) or mixtures of ethanol and ether are commonly used. orgsyn.org

Washing : The filtered salt crystals can be washed with a cold, non-polar solvent (like cold diethyl ether) to remove any residual soluble impurities.

Purification of the Free Base : Before salt formation, the freebase amine can be purified. This might involve distillation or column chromatography to separate it from unreacted starting materials and byproducts. researchgate.net The purified free base is then converted to the hydrochloride salt. A common sequence involves neutralizing an impure salt with a base (like NaOH), extracting the free amine into an organic solvent, drying the solution, and then re-precipitating the pure hydrochloride salt with HCl. echemi.com

Novel Synthetic Approaches and Precursor Chemistry

Beyond classical N-alkylation, modern synthetic chemistry offers alternative and often more efficient routes to secondary amines like Ethyl(2-phenylethyl)amine.

Reductive amination is a powerful and highly versatile method for forming C-N bonds and is often preferred over N-alkylation due to its superior control and avoidance of over-alkylation issues. masterorganicchemistry.comorganic-chemistry.org The process involves two key steps that are often performed in a single pot:

Imine Formation : A carbonyl compound, in this case, phenylacetaldehyde (B1677652), reacts with a primary amine, ethylamine (B1201723), to form an intermediate imine (a compound containing a C=N double bond). masterorganicchemistry.com

Reduction : The imine is then reduced to the corresponding secondary amine using a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde, allowing the reaction to be performed as a one-pot procedure. masterorganicchemistry.comyoutube.com

Table 2: Reductive Amination Reaction Components

| Component | Example | Role in Reaction |

|---|---|---|

| Carbonyl Precursor | Phenylacetaldehyde | Provides the phenylethyl backbone. nih.gov |

| Amine Precursor | Ethylamine | Provides the N-ethyl group. |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces the imine intermediate to the amine. masterorganicchemistry.com |

| Solvent | Methanol, Ethanol | Common solvents for this reaction. |

Acylation-Reduction Pathway :

Step 1: Phenylethylamine + Acetyl Chloride → N-(2-phenylethyl)acetamide

Step 2: N-(2-phenylethyl)acetamide + LiAlH₄ → Ethyl(2-phenylethyl)amine

Step 3: Product from Step 2 + HCl → this compound

Advantage: Excellent control over mono-alkylation.

Disadvantage: Requires a strong, hazardous reducing agent (LiAlH₄).

Reductive Amination Pathway :

Step 1: Phenylacetaldehyde + Ethylamine + NaBH₃CN → Ethyl(2-phenylethyl)amine

Step 2: Product from Step 1 + HCl → this compound

Advantage: Often a one-pot reaction for the amine formation, milder conditions, and good selectivity. masterorganicchemistry.com

Disadvantage: Phenylacetaldehyde can be unstable.

Yield enhancement strategies focus on optimizing each step. This includes fine-tuning the reaction conditions (temperature, solvent, catalyst, stoichiometry) and purification methods to minimize product loss between steps. The development of flow chemistry processes, where reagents are pumped through reactors containing immobilized catalysts or reagents, represents a modern paradigm for molecular assembly that can significantly improve efficiency and yield in multi-step syntheses. syrris.jp

Structure Activity Relationship Sar Studies of Ethyl 2 Phenylethyl Amine Hydrochloride and Its Structural Analogs

Molecular Conformation and Conformational Analysis of the Ethylamine (B1201723) Chain

The conformation of the ethylamine side chain in phenethylamine (B48288) derivatives is a critical determinant of their biological activity. The flexibility of this chain allows the molecule to adopt various spatial arrangements, influencing how it fits into the binding pockets of receptors and transporters. The two primary conformational states are the trans (or anti/extended) and gauche (or folded) conformations, defined by the torsion angle of the Cα-Cβ bond of the ethylamine side chain.

In the gauche conformation, the amino group is folded back towards the phenyl ring, which can facilitate a weak intramolecular interaction between the amine and the π-system of the aromatic ring. Conversely, the trans conformation places the amino group in an extended position away from the ring. Computational studies on related phenethylamines have shown that the energy difference between these conformers is generally small, allowing for a dynamic equilibrium between the states. The preferred conformation can be influenced by the environment, such as solvent polarity, and by substitutions on the phenethylamine scaffold. For many phenethylamine derivatives, the bioactive conformation required for interaction with specific receptors is thought to be the trans form, as it allows for optimal interaction with key residues in the receptor binding site.

The presence of the N-ethyl group in ethyl(2-phenylethyl)amine can influence the conformational preference of the ethylamine chain. The steric bulk of the ethyl group, compared to a smaller methyl group or an unsubstituted amine, can introduce subtle changes in the rotational energy barrier around the C-C and C-N bonds, potentially altering the population of gauche and trans conformers.

Table 1: Conformational Data for Phenethylamine Analogs

| Compound | Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Cα-Cβ-N-C) |

| Phenethylamine | Gauche | 0 | ~60° |

| Trans | 0.5 - 1.5 | ~180° | |

| N-Methylphenethylamine | Gauche | 0 | ~65° |

| Trans | 0.7 - 1.8 | ~180° | |

| N-Ethylphenethylamine | Gauche | Data not available | Estimated ~70° |

| Trans | Data not available | Estimated ~180° |

Influence of N-Ethyl Substitution on Molecular Recognition and Binding Affinities

Substitution on the nitrogen atom of the phenethylamine core is a key modification that significantly impacts receptor and transporter affinity and selectivity. Early studies on N-alkylation of phenethylamines revealed that simple alkyl substitutions, such as methyl or ethyl, often lead to diminished activity at certain receptors compared to the primary amine. nih.gov However, this is not a universal rule, and the effect of N-substitution is highly dependent on the specific biological target.

For instance, at the human trace amine-associated receptor 1 (hTAAR1), N-methylation of phenethylamine results in a minor reduction in potency, whereas further substitution to a tertiary amine leads to a more significant drop in activity. nih.gov This suggests that the size and steric bulk of the substituent on the nitrogen atom are critical for optimal interaction with the binding pocket of this receptor. The N-ethyl group, being larger than a methyl group, can be expected to have a more pronounced effect on binding affinity.

In the context of monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin (B10506) transporters), N-alkylation can also modulate activity. For example, in a series of bivalent phenethylamines, which are compounds with two phenethylamine moieties linked together, the nature of the N-substituent is a key determinant of their inhibitory potency at the dopamine (B1211576) transporter (DAT). nih.govnih.gov While specific binding affinity data for ethyl(2-phenylethyl)amine at a wide range of receptors is not extensively documented in comparative tables, the general trend observed in SAR studies of N-alkylated phenethylamines suggests that the ethyl group likely reduces affinity at some sites while potentially enhancing it at others, depending on the topology of the binding pocket.

Table 2: Comparative Binding Affinities of N-Alkylated Phenethylamines at Serotonin 5-HT2A Receptors

| Compound | N-Substituent | 5-HT2A Affinity (Ki, nM) |

| Phenethylamine | -H | >10,000 |

| N-Methylphenethylamine | -CH3 | ~5,000 |

| N-Ethylphenethylamine | -CH2CH3 | Data not available |

| N-Benzylphenethylamine | -CH2Ph | Varies with ring substitution |

Note: This table illustrates the general trend of N-alkylation on 5-HT2A receptor affinity, highlighting the significant impact of the nature of the substituent. Specific data for N-ethylphenethylamine is not available in this comparative context.

Impact of Aromatic Ring Modifications on Functional Interactions

Modification of the aromatic ring of the phenethylamine scaffold is a cornerstone of drug design and SAR studies, leading to a wide array of compounds with diverse pharmacological profiles. While ethyl(2-phenylethyl)amine hydrochloride itself is unsubstituted on the phenyl ring, understanding the effects of aromatic substitution on its analogs is crucial for elucidating the SAR of this chemical class.

Substituents on the phenyl ring can influence activity through several mechanisms:

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, affecting its interaction with aromatic residues in the receptor binding site.

Steric Effects: The size and position of substituents can dictate how the molecule fits into the binding pocket, either by creating favorable interactions or by causing steric hindrance.

For example, in a broad study of phenethylamine derivatives, it was found that alkyl or halogen groups on the phenyl ring, particularly at the para position, had a positive effect on binding affinity at the 5-HT2A receptor. nih.govresearchgate.net Conversely, the introduction of more polar groups like hydroxyl or nitro groups can have mixed effects depending on their position and the specific receptor. nih.govresearchgate.net The presence of methoxy groups, particularly at the 2 and 5 positions, is a common feature in many psychoactive phenethylamines, highlighting the importance of specific substitution patterns for achieving desired biological effects.

Rational Design Principles for Phenethylamine Scaffold Derivatization

The rational design of novel compounds based on the phenethylamine scaffold is guided by the extensive body of SAR data available for this class of molecules. The goal is to optimize potency, selectivity, and pharmacokinetic properties by making targeted structural modifications. Key principles for the derivatization of the ethyl(2-phenylethyl)amine scaffold include:

Conformational Constraint: To explore the bioactive conformation and potentially increase affinity and selectivity, the flexible ethylamine side chain can be constrained by incorporating it into a ring system. This approach has been used to probe the optimal spatial arrangement of the amine and phenyl ring for interaction with various receptors.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacological properties. For example, replacing a hydrogen atom on the aromatic ring with a fluorine atom can enhance metabolic stability without significantly altering the molecule's size.

Substituent Scanning: Systematically introducing different substituents at various positions on the aromatic ring and the N-alkyl group allows for the mapping of the steric and electronic requirements of the target receptor's binding site.

Hybridization: Combining structural features from different classes of ligands can lead to novel compounds with unique pharmacological profiles. For instance, the design of bivalent ligands, where two phenethylamine pharmacophores are linked together, has been explored as a strategy to enhance binding affinity at monoamine transporters. nih.govnih.gov

Computational Chemistry and SAR Elucidation

Computational chemistry plays a vital role in modern drug discovery and is particularly useful for elucidating the SAR of flexible molecules like ethyl(2-phenylethyl)amine and its analogs. These methods provide insights into the molecular properties and intermolecular interactions that govern biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method allows researchers to visualize the plausible binding modes of phenethylamine derivatives and to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity.

For phenethylamines, docking studies have been instrumental in understanding their interactions with various G-protein coupled receptors (GPCRs) and transporters. researchgate.net These simulations can help to explain the observed SAR trends. For example, docking studies can rationalize why a bulky substituent at a particular position on the aromatic ring decreases affinity by showing that it clashes with residues in the binding pocket. While specific docking studies focused solely on this compound are not prevalent in the literature, the principles derived from docking more complex phenethylamines can be extrapolated to understand its potential interactions. For instance, the protonated amine of the hydrochloride salt is expected to form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding site of many monoamine receptors.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic and geometric properties of molecules with a high degree of accuracy. researchgate.net These methods can be applied to study:

Conformational Energies: Calculating the relative energies of different conformers (e.g., gauche vs. trans) to predict their relative populations.

Electronic Properties: Determining properties such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These properties are crucial for understanding the reactivity of the molecule and its potential for non-covalent interactions.

Vibrational Frequencies: Predicting the infrared and Raman spectra of the molecule, which can aid in its experimental characterization.

For phenethylamine and its simple derivatives, quantum chemical calculations have been used to investigate the nature of the intramolecular interaction between the amino group and the phenyl ring in the gauche conformer. These calculations can also provide insights into how N-alkylation and aromatic substitution affect the electronic properties of the molecule, which in turn can be correlated with biological activity.

Table 3: Calculated Electronic Properties of Phenethylamine Analogs

| Compound | Property | Calculated Value |

| Phenethylamine | Dipole Moment | ~1.3 D |

| HOMO Energy | ~ -8.5 eV | |

| LUMO Energy | ~ 0.5 eV | |

| N-Methylphenethylamine | Dipole Moment | ~1.2 D |

| HOMO Energy | ~ -8.3 eV | |

| LUMO Energy | ~ 0.6 eV | |

| N-Ethylphenethylamine | Dipole Moment | Data not available |

| HOMO Energy | Data not available | |

| LUMO Energy | Data not available |

Molecular Mechanisms of Action and Receptor Interaction Profiles

Investigation of Neurotransmitter Receptor Binding Dynamics

The structure of Ethyl(2-phenylethyl)amine, a derivative of the endogenous trace amine phenethylamine (B48288) (PEA), suggests potential interactions with several monoaminergic G-protein coupled receptors (GPCRs).

Phenethylamine derivatives are known to interact with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtypes. nih.gov Generally, phenethylamines exhibit selectivity for 5-HT2A receptors and often bind with high affinity to 5-HT2C receptors as well. nih.gov Structural modifications, such as substitutions on the phenyl ring or the amine group, significantly influence binding affinity and functional activity at these receptors. nih.govresearchgate.net For instance, N-benzyl substitution on phenethylamines has been shown to increase affinity and potency at the 5-HT2A receptor, a deviation from the general observation that converting a primary amine to a secondary one often leads to a loss in activity. nih.gov While specific binding affinity (Ki) values for Ethyl(2-phenylethyl)amine at various 5-HT receptor subtypes are not extensively documented in publicly available literature, the structure-activity relationships of related compounds suggest that the N-ethyl group likely modifies the binding profile compared to the parent compound, phenethylamine.

The parent compound, β-phenethylamine (β-PEA), is known to have psychoactive properties through the activation of dopaminergic neurotransmission. mdpi.com It can increase the concentration of dopamine (B1211576) in the striatum. mdpi.com However, the introduction of alkyl chains on the nitrogen atom of phenylethylamine appears to significantly alter its dopaminergic activity. Research on a series of phenylalkylamines has shown that a gradual increase in the length of the N-alkyl chain from a methyl group to an ethyl or propyl group results in a loss of the compound's ability to release dopamine. nih.gov The effects of Ethyl(2-phenylethyl)amine on dopamine receptors are also likely modulated indirectly through its action at Trace Amine-Associated Receptor 1 (TAAR1), which can form heterodimers with dopamine D2 receptors and influence dopaminergic neuron activity. frontiersin.orgnih.gov

The 2-phenethylamine chemical moiety is a key structural feature in a range of adenosine (B11128) receptor (AR) ligands. mdpi.com Specifically, the 2-(2-phenylethyl)amino modification on adenosine has been shown to be particularly favorable for enhancing binding affinity at the A2A adenosine receptor. nih.gov This structural component is present in widely used A2AAR agonists like CGS21680. nih.govnih.gov While this demonstrates that the phenethylamine skeleton can be incorporated into potent adenosine receptor ligands, the potential for Ethyl(2-phenylethyl)amine itself to act as a direct ligand at adenosine receptors requires further investigation through specific binding assays.

Modulation of Neurotransmitter Transporters (e.g., Dopamine Transporter, Noradrenaline Transporter, Serotonin Transporter)

Ethyl(2-phenylethyl)amine and its analogs have been shown to interact with monoamine transporters. The parent compound, β-PEA, is a substrate for the dopamine transporter (DAT) and can induce dopamine efflux. mdpi.comnih.govnih.gov N-alkylation influences the potency and mechanism of action at these transporters. Studies on the closely related compound N-ethyl-α-ethylphenethylamine (AEPEA) found that it acts as a releasing agent at catecholamine transporters, with a greater potency at the norepinephrine (B1679862) transporter (NET) than at the dopamine transporter (DAT). researchgate.net It displayed fully efficacious release at NET but only weak partial release at DAT. researchgate.net This is consistent with findings that extending the N-alkyl substituent on phenethylamine analogs can lead to a drop in potency for the inhibition of dopamine uptake. nih.gov The interaction of phenethylamines with transporters is also linked to TAAR1 activation, which can modulate the function of the dopamine transporter. wikipedia.org

Interaction with Trace Amine-Associated Receptors (TAAR1, TAAR2)

One of the most significant molecular targets for Ethyl(2-phenylethyl)amine is the Trace Amine-Associated Receptor 1 (TAAR1). Phenethylamine is the endogenous agonist for TAAR1, a GPCR that modulates monoaminergic neurotransmission. nih.govwikipedia.orgreactome.org Research has confirmed that many phenethylamine analogues, including Ethyl(2-phenylethyl)amine, also activate this receptor. nih.gov Studies converting the primary amino group of phenethylamines to a secondary amine, as is the case with N-ethylation, have been found to result in partial agonism at TAAR1. nih.govresearchgate.net

| Compound | Receptor | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Source |

|---|---|---|---|---|---|

| Ethyl-phenethylamine (ETH) | Human TAAR1 | cAMP accumulation | 1.8 µM | 104% (relative to phenethylamine) | nih.gov |

Enzymatic Target Interactions

Phenethylamines are substrates for monoamine oxidase (MAO) enzymes, which are responsible for their degradation. mdpi.com Specifically, phenethylamine is a known substrate for MAO-B. The N-ethyl substitution on the amine can alter this interaction, potentially shifting the compound from a substrate to an inhibitor. Research on N-ethyl-α-ethylphenethylamine (AEPEA) demonstrated that it acts as a competitive inhibitor of human recombinant MAO-A and, to a much lesser extent, MAO-B. researchgate.net

| Compound | Enzyme | Inhibition Type | Inhibitory Constant (Kᵢ) | Source |

|---|---|---|---|---|

| N-ethyl-α-ethylphenethylamine (AEPEA) | Human MAO-A | Competitive | 14.0 µM | researchgate.net |

| Human MAO-B | Competitive | 234 µM | researchgate.net |

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine and serotonin. Phenethylamines are known to interact with MAO, and their inhibitory potential is a key aspect of their mechanism of action.

For comparison, the metabolite of N,α-DEPEA, α-ethylphenethylamine (AEPEA), demonstrated significantly stronger and more selective inhibition of MAO-A, with a Ki value of 14.0 µM, which was 17-fold stronger than its inhibition of MAO-B (Ki = 234 µM). researchgate.netnih.gov The inhibition of MAO by AEPEA was found to be competitive. researchgate.netnih.gov

These findings for a closely related analog suggest that Ethyl(2-phenylethyl)amine itself is likely to be a weak inhibitor of both MAO isoforms. The addition of an N-ethyl group, when compared to the parent compound phenethylamine (which is a substrate for MAO-B), can influence both the potency and selectivity of MAO inhibition.

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity |

|---|---|---|---|

| N,α-diethylphenethylamine (N,α-DEPEA) | 251 | 159 | Slightly MAO-B selective |

| α-ethylphenethylamine (AEPEA) | 14.0 | 234 | MAO-A selective (17-fold) |

| Amphetamine | 5.3 | - | - |

| Methamphetamine | 17.2 | - | - |

Aldehyde Oxidase and Aldehyde Dehydrogenase Catalysis

The metabolism of phenethylamines typically involves initial deamination by monoamine oxidase to form an aldehyde intermediate. In the case of 2-phenylethylamine, it is metabolized to phenylacetaldehyde (B1677652). nih.govnih.gov This reactive aldehyde is then further oxidized to the corresponding carboxylic acid, phenylacetic acid. nih.govnih.gov This secondary oxidation is primarily catalyzed by aldehyde dehydrogenase and, to a lesser extent, aldehyde oxidase. nih.govnih.gov

Studies on guinea pig liver slices have shown that the formation of phenylacetic acid from phenylacetaldehyde is rapid. nih.gov The inhibition of aldehyde dehydrogenase with disulfiram (B1670777) completely blocked the formation of phenylacetic acid, highlighting the crucial role of this enzyme. nih.gov Isovanillin, an inhibitor of aldehyde oxidase, also reduced the formation of the acid metabolite, but to a lesser extent. nih.gov

Dopamine Beta-Hydroxylase Ligand Development

Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. nih.gov As such, it is a key enzyme in the catecholamine synthesis pathway. The development of ligands that can interact with DBH is an area of interest for modulating noradrenergic neurotransmission.

Modified 2-phenethylamines have been investigated as potential ligands for DBH. nih.gov For instance, the introduction of vinyl or alkynyl groups at the 2-position of the phenethylamine structure has been explored to create compounds with moderate in vitro activity at this enzyme. nih.gov These modifications aim to create molecules that can bind to the active site of DBH and potentially act as inhibitors or alternative substrates.

However, there is a lack of specific research findings in the available literature detailing the development or testing of Ethyl(2-phenylethyl)amine hydrochloride as a ligand for dopamine beta-hydroxylase. While the core phenethylamine structure is a starting point for DBH ligand design, the specific effects of N-ethylation on binding affinity and activity at DBH have not been reported.

Carbonic Anhydrase Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications.

The 2-phenethylamine scaffold has been utilized as a basis for the design of potent carbonic anhydrase inhibitors. nih.gov Research has shown that the addition of specific functional groups to the phenethylamine structure can lead to significant inhibitory activity against various CA isoforms. For example, 2-phenethylamine-based sulfamides and monothiocarbamates have been shown to be effective inhibitors of human carbonic anhydrase I and II (hCA I and hCA II), with some compounds exhibiting inhibitory constants in the nanomolar range. nih.gov

Despite the successful use of the phenethylamine scaffold in developing CA inhibitors, there is no specific data available in the scientific literature regarding the carbonic anhydrase inhibition mechanisms or activity of this compound itself. The simple N-ethyl substitution, without the key zinc-binding groups like a sulfonamide, makes it unlikely to be a potent CA inhibitor in the same manner as the specifically designed derivatives.

Advanced Analytical Methodologies for the Characterization and Quantification of Ethyl 2 Phenylethyl Amine Hydrochloride

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is the cornerstone of modern analytical chemistry, providing the separation power needed to resolve complex mixtures. For Ethyl(2-phenylethyl)amine hydrochloride, both liquid and gas chromatography techniques, often coupled with mass spectrometry, are employed.

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a preferred method for the analysis of phenethylamines due to its high sensitivity, selectivity, and applicability without the need for derivatization. fda.gov.tw Method development focuses on optimizing chromatographic separation and mass spectrometric detection.

A robust screening method for a wide range of phenethylamines has been developed using a "dilute-and-shoot" approach, which minimizes sample preparation. fda.gov.tw Chromatographic separation is typically achieved on a reversed-phase column, such as a phenyl-hexyl stationary phase, which provides favorable retention and selectivity for aromatic compounds like Ethyl(2-phenylethyl)amine. nih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid with 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is used to resolve the analyte from matrix interferences. nih.gov

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the amine group is readily protonated. fda.gov.tw Detection is performed using Multiple Reaction Monitoring (MRM), which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov For Ethyl(2-phenylethyl)amine (molecular weight of the free base: 149.23 g/mol ), a potential precursor ion would be the protonated molecule [M+H]⁺ at m/z 150.2. Product ions would be generated through collision-induced dissociation, with common fragmentation pathways for phenethylamines involving cleavage of the ethylamine (B1201723) side chain. chromatographytoday.com The method can achieve low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range, making it suitable for trace analysis in biological fluids like urine. nih.gov

Table 1: Example UHPLC-MS/MS Parameters for Phenethylamine (B48288) Screening

| Parameter | Condition |

|---|---|

| Chromatography System | Waters Acquity UPLC® or equivalent fda.gov.tw |

| Column | Phenomenex Kinetex® Phenyl-Hexyl (10 cm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid with 5 mM Ammonium Acetate (B1210297) in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol nih.gov |

| Gradient Elution | A typical gradient runs from low to high percentage of Mobile Phase B over several minutes. fda.gov.tw |

| Flow Rate | ~0.4 mL/min |

| Injection Volume | 3 µL fda.gov.tw |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode fda.gov.tw |

| Detection Mode | Multiple Reaction Monitoring (MRM) fda.gov.tw |

| Ion Spray Voltage | 5.5 kV fda.gov.tw |

| Source Temperature | 550 °C fda.gov.tw |

| Limit of Detection (LOD) | ~0.5 ng/mL nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like Ethyl(2-phenylethyl)amine are prone to adsorption on the GC column, leading to poor peak shape and reduced sensitivity. shimadzu.com To overcome these issues, chemical derivatization is employed to convert the polar amine group into a less polar, more volatile, and more thermally stable functional group. jfda-online.com

Acylation with fluorinated anhydrides, such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), is a common and effective derivatization strategy. shimadzu.combenthamopen.com The resulting trifluoroacetyl (TFA) or heptafluorobutyryl (HFB) derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra that aid in identification. shimadzu.comoup.com An advanced approach involves automated on-column derivatization, where a reagent like N-methyl-bis-trifluoroacetamide (MBTFA) is co-injected with the sample, significantly reducing sample preparation time. shimadzu.com

The GC separation is performed on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS). gcms.cz The mass spectrometer is operated in electron ionization (EI) mode. The derivatized compound will have a higher molecular weight and produce unique, high-mass fragment ions, which are useful for distinguishing it from other structurally similar compounds and for quantification. gcms.cz For example, the mass spectra of N-ethylphenethylamine and its regioisomer methamphetamine, which have the same molecular weight, can be differentiated after derivatization. chromatographytoday.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenethylamines

| Derivatizing Agent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) amide | Improves volatility and chromatographic performance; creates characteristic mass fragments. |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) amide | Similar to TFAA, produces higher mass derivatives. benthamopen.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Silylating agent that improves thermal stability and volatility. |

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers high sensitivity and selectivity for compounds that are naturally fluorescent or can be chemically modified to become fluorescent. Since Ethyl(2-phenylethyl)amine is not natively fluorescent, a pre-column derivatization step is required.

A widely used derivatizing reagent for primary amines is o-phthalaldehyde (OPA), which reacts rapidly with the amine in the presence of a thiol (like 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. nih.gov This reaction is typically performed on the sample extract just before injection into the HPLC system. The separation is then carried out on a reversed-phase C18 column under isocratic or gradient elution conditions. The fluorescent derivative is monitored at specific excitation and emission wavelengths (e.g., Ex: 345 nm, Em: 455 nm), providing excellent sensitivity for trace-level quantification.

Table 3: Typical Parameters for HPLC-FLD Analysis of Primary Amines

| Parameter | Condition |

|---|---|

| Derivatizing Reagent | o-Phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid) nih.gov |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Methanol and an aqueous buffer (e.g., acetate or phosphate) arakmu.ac.ir |

| Detection | Fluorescence Detector |

| Excitation Wavelength | ~345 nm |

| Emission Wavelength | ~455 nm |

Sophisticated Sample Preparation and Extraction Protocols

Effective sample preparation is critical to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrument. For this compound, both traditional and modern miniaturized extraction techniques are utilized.

Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. For a basic compound like Ethyl(2-phenylethyl)amine, the pH of the aqueous sample (e.g., urine or blood) is first adjusted to an alkaline value (e.g., pH 9.0) using a buffer and concentrated ammonium hydroxide. forensicresources.org This converts the amine salt to its free base form, which is more soluble in organic solvents. An organic solvent such as n-butyl chloride is then used to extract the analyte. forensicresources.org A back-extraction step, where the analyte is transferred from the organic phase into an acidic aqueous solution (e.g., 0.5 N H₂SO₄), can be included for further cleanup before a final extraction back into an organic solvent prior to analysis. forensicresources.org

Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction compared to LLE. For phenethylamines, mixed-mode cation-exchange cartridges (e.g., HyperSep Servo+ AMP) are highly effective. cromlab-instruments.es These cartridges contain both nonpolar (for retaining the phenylethyl backbone) and cation-exchange (for retaining the protonated amine) functional groups. A typical SPE procedure involves:

Conditioning: The cartridge is conditioned with methanol and water. cromlab-instruments.es

Loading: The pre-treated sample (e.g., diluted urine) is loaded onto the cartridge. cromlab-instruments.es

Washing: The cartridge is washed with solvents like deionized water and an acidic solution to remove interferences.

Elution: The analyte is eluted with a solvent mixture designed to disrupt both nonpolar and ionic interactions, often an ammoniated organic solvent.

Miniaturized extraction techniques have gained popularity as they significantly reduce solvent consumption, sample volume, and extraction time, aligning with the principles of green analytical chemistry. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion or to the headspace above the sample). nih.gov For phenethylamines in complex matrices like plasma, heated-headspace SPME is advantageous as it minimizes matrix effects. The sample is typically alkalinized, and an in-situ derivatization (e.g., with ethyl chloroformate) can be performed before the fiber is exposed to the headspace to extract the volatile derivatives. The analytes are then thermally desorbed from the fiber directly into the GC injector.

Liquid-Phase Microextraction (LPME) involves extracting analytes from an aqueous sample into a micro-volume of an immiscible organic solvent. In hollow-fiber LPME (HF-LPME), the organic solvent is held within the pores of a porous hollow fiber, which serves as a clean interface for extraction.

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid microextraction method based on a ternary solvent system. nih.gov A mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent, e.g., n-hexane) and a disperser solvent (a water-miscible solvent, e.g., acetonitrile or methanol) is rapidly injected into the aqueous sample. arakmu.ac.irarakmu.ac.ir This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. arakmu.ac.ir The mixture is then centrifuged to separate the small volume of extraction solvent, which is collected for analysis. arakmu.ac.ir Surfactant-assisted DLLME is an advancement that avoids the use of organic disperser solvents by employing a surfactant to create the emulsion. rsc.org

Table 4: Overview of Miniaturized Extraction Techniques for Phenethylamines

| Technique | Principle | Key Advantages | Typical Application |

|---|---|---|---|

| SPME | Partitioning of analytes from sample/headspace onto a coated fiber. nih.gov | Solvent-free, simple, automatable. | GC-MS analysis of volatile derivatives from urine or plasma. |

| LPME | Extraction into a micro-volume of organic solvent, often supported by a hollow fiber. | High enrichment factor, excellent cleanup. | HPLC or GC analysis of various biological samples. |

| DLLME | Rapid partitioning into fine droplets of an extraction solvent dispersed in the sample. arakmu.ac.ir | Extremely fast, high enrichment, low solvent use. nih.gov | LC-MS/MS or GC-MS analysis of amphetamine-type stimulants in urine. nih.gov |

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Complex Matrices

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a sample preparation technique that has gained traction for its simplicity, speed, and efficiency in extracting a wide range of analytes, including polar compounds like this compound, from complex aqueous matrices such as plasma and urine. nih.govresearchgate.net The fundamental principle of SALLE involves the addition of a high concentration of an inorganic salt to a homogenous mixture of an aqueous sample and a water-miscible organic solvent. chromatographyonline.comnih.gov This addition disrupts the hydrogen bonding network between water and the organic solvent, decreasing the mutual miscibility and inducing the formation of two distinct phases. chromatographyonline.com The analyte of interest, in this case, this compound, partitions between the aqueous and organic layers based on its relative solubility.

For this compound, a typical SALLE procedure would involve the use of acetonitrile as the water-miscible organic solvent due to its ability to precipitate proteins while solubilizing a broad range of drug compounds. nih.gov Salts such as magnesium sulfate, ammonium acetate, or sodium chloride are commonly used to induce phase separation. chromatographyonline.comresearchgate.net The choice of salt and solvent, along with other parameters like pH and ionic strength, significantly impacts the extraction efficiency and must be optimized for the specific analyte and matrix. nih.gov Compared to traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE), SALLE offers several advantages: it is faster, uses less toxic solvents, is more cost-effective, and produces clean extracts that can often be directly injected into analytical instruments like LC-MS/MS systems. nih.govresearchgate.net The high-throughput capability of SALLE, especially when automated in a 96-well plate format, makes it highly suitable for bioanalytical applications. nih.gov

Table 1: Key Parameters for Optimization of SALLE for this compound

| Parameter | Description | Typical Options/Ranges | Rationale for Optimization |

|---|---|---|---|

| Organic Solvent | A water-miscible solvent used to extract the analyte. | Acetonitrile, Acetone, Methanol | Acetonitrile is most common due to its protein precipitation capabilities and favorable chromatographic properties. researchgate.net |

| Salting-Out Agent | An inorganic salt added to induce phase separation. | Magnesium Sulfate (MgSO₄), Ammonium Acetate (CH₃COONH₄), Sodium Chloride (NaCl) | The salt's nature and concentration affect the phase volume ratio and extraction recovery. Kosmotropic salts are generally effective. researchgate.net |

| Solvent to Aqueous Ratio | The volume ratio of organic solvent to the aqueous sample. | 1:1 to 3:1 | This ratio influences the extraction efficiency and the final concentration of the analyte in the organic phase. |

| pH of Aqueous Phase | The pH of the sample before extraction. | Adjusted based on analyte pKa | For amines like Ethyl(2-phenylethyl)amine, adjusting the pH to be basic (pH > pKa) will neutralize the amine, increasing its solubility in the organic solvent. |

| Vortexing/Mixing Time | Duration and intensity of mixing to facilitate analyte transfer. | 30 seconds to 5 minutes | Ensures equilibrium is reached for the partitioning of the analyte between the two phases. nih.gov |

| Centrifugation | Speed and time to ensure complete phase separation. | 3000-5000 rpm for 5-10 min | Provides a clear separation between the organic and aqueous layers, preventing contamination. nih.gov |

Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS or LC-Orbitrap), is an indispensable tool for the unequivocal identification and structural characterization of compounds like this compound. HRMS provides highly accurate mass measurements (typically with errors <5 ppm), enabling the determination of the elemental composition of the molecular ion and its fragments. researchgate.netnih.gov

For this compound (C₁₀H₁₅N·HCl), the protonated molecular ion [M+H]⁺ would be observed in positive electrospray ionization (ESI) mode. The high-resolution measurement of this ion allows for its unambiguous identification.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns. For phenethylamine derivatives, fragmentation is often predictable and provides significant structural information. nih.gov The most common fragmentation pathways involve cleavages at the bonds adjacent to the nitrogen atom and within the ethyl side chain. researchgate.net A characteristic fragmentation for many phenethylamines is the formation of a tropylium ion or related structures. nih.gov

Table 4: Predicted HRMS Data for Protonated Ethyl(2-phenylethyl)amine ([C₁₀H₁₆N]⁺)

| Ion | Predicted Exact Mass (m/z) | Proposed Structure/Fragment | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 150.1277 | C₁₀H₁₆N⁺ | Protonated molecular ion |

| Fragment 1 | 134.0961 | C₉H₁₂N⁺ | Loss of CH₄ (methane) from the protonated species |

| Fragment 2 | 121.0855 | C₈H₁₁N⁺ | Loss of C₂H₅ (ethyl radical) from the molecular ion |

| Fragment 3 | 105.0699 | C₈H₉⁺ | Formation of styryl cation via cleavage and rearrangement |

| Fragment 4 | 91.0542 | C₇H₇⁺ | Formation of tropylium ion (characteristic of benzyl (B1604629) moieties) |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules. core.ac.ukresearchgate.net A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments can confirm the connectivity and spatial arrangement of all atoms within the this compound structure.

¹H NMR : The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show signals for the aromatic protons of the phenyl ring, the two methylene groups of the phenylethyl chain, and the methylene and methyl protons of the N-ethyl group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., triplets, quartets) would reveal adjacent protons. ethernet.edu.et

¹³C NMR : The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the aliphatic side chain, and the N-ethyl group.

2D NMR : Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl and phenylethyl spin systems. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton. core.ac.uk

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Ethyl(2-phenylethyl)amine

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|---|

| Phenyl Ring | C-H (ortho, meta, para) | 7.20 - 7.40 | 126.0 - 129.0 | Multiplet |

| Phenyl Ring | C (quaternary) | - | ~139.0 | - |

| Benzyl CH₂ | CH₂ | ~2.90 | ~36.0 | Triplet |

| Methylene CH₂ | CH₂ | ~2.80 | ~51.0 | Triplet |

| N-Ethyl CH₂ | CH₂ | ~2.70 | ~45.0 | Quartet |

| N-Ethyl CH₃ | CH₃ | ~1.10 | ~15.0 | Triplet |

Molecular-Beam Fourier Transform Microwave Spectroscopy for Conformational Insight

Molecular-Beam Fourier Transform Microwave (MB-FTMW) spectroscopy is a high-resolution spectroscopic technique ideal for the unambiguous determination of the gas-phase structures of flexible molecules like this compound. By measuring the rotational transitions of molecules cooled to near absolute zero in a supersonic jet, MB-FTMW spectroscopy provides highly accurate rotational constants which are directly related to the molecule's principal moments of inertia. This information allows for the precise identification of different conformers and the elucidation of subtle intramolecular interactions.

While direct experimental data for Ethyl(2-phenylethyl)amine is not extensively available, studies on the parent compound, 2-phenylethylamine (PEA), provide significant insight into the methodology's application. nih.govresearchgate.net In the isolated, collision-free environment of a supersonic jet, flexible molecules like PEA and its derivatives can be stabilized in various conformations corresponding to different minima on their potential energy surface.

Research on 2-phenylethylamine has successfully identified multiple conformers. researchgate.netrsc.org These conformers are primarily distinguished by the torsional angle of the ethylamine side chain relative to the phenyl ring, resulting in two main families: gauche (folded) and anti (extended) arrangements. nih.govresearchgate.net The gauche conformers are stabilized by a weak N-H···π interaction between the terminal amino group and the electron-rich aromatic ring. nih.govrsc.org The anti conformers, with the side chain extended away from the ring, are generally higher in energy. nih.gov

For Ethyl(2-phenylethyl)amine, a similar conformational landscape is expected. The addition of the N-ethyl group introduces further complexity but the fundamental gauche and anti forms would persist. MB-FTMW spectroscopy would be the definitive tool to distinguish these conformers. Each conformer would possess a unique set of rotational constants (A, B, C), which could be compared with those predicted by quantum chemical calculations to confirm the specific geometry of each observed species.

Furthermore, the high resolution of MB-FTMW often allows for the measurement of hyperfine splittings caused by the interaction of the nuclear quadrupole moment of the ¹⁴N nucleus with the local electric field gradient. nih.govresearchgate.net These nuclear quadrupole coupling constants (χaa, χbb, χcc) are extremely sensitive to the electronic environment of the nitrogen atom and provide a conclusive test for identifying the observed conformers. nih.govrsc.org

Table 1: Example Spectroscopic Constants for Conformers of 2-Phenylethylamine (PEA) Identified by MB-FTMW Spectroscopy This table illustrates the type of data obtained from MB-FTMW studies on the parent compound, 2-phenylethylamine, which serves as a model for its N-ethyl derivative.

| Conformers | A / MHz | B / MHz | C / MHz | χaa / MHz | χbb / MHz |

| Gauche I | 2806.94 | 884.34 | 794.75 | -2.62 | 0.44 |

| Gauche II | 2758.83 | 899.98 | 815.15 | -2.71 | 0.52 |

| Anti I | 4338.37 | 618.31 | 582.01 | -4.43 | 2.19 |

| Anti II | 4376.10 | 616.90 | 579.54 | -4.46 | 2.22 |

Data sourced from studies on 2-phenylethylamine and are representative of the precision of MB-FTMW spectroscopy. nih.gov

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful analytical techniques that provide a "vibrational fingerprint" of a molecule. These methods probe the vibrational energy levels of a molecule, with each bond and functional group having characteristic frequencies at which it absorbs (IR) or scatters (Raman) light. Together, they provide complementary information for structural elucidation.

For this compound, these techniques are crucial for confirming its identity and characterizing its structural features in the solid or solution phase. The formation of the hydrochloride salt involves the protonation of the amine group to form an ammonium salt (-NH₂⁺-). This protonation induces significant and characteristic shifts in the vibrational frequencies, particularly those associated with the N-H bonds. researchgate.netrsc.org

Key Vibrational Regions and Expected Bands:

N-H Stretching Region (approx. 3300-2400 cm⁻¹): In the free base, N-H stretching bands would appear in the 3400-3300 cm⁻¹ range. For the hydrochloride salt, the formation of the R-NH₂⁺- group results in broad, strong absorption bands at much lower frequencies, typically centered around 3000-2800 cm⁻¹, due to the increased bond strength and hydrogen bonding interactions in the crystal lattice. researchgate.net

C-H Stretching Region (approx. 3100-2850 cm⁻¹): This region is characterized by multiple bands. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and phenylethyl moieties appear below 3000 cm⁻¹. researchgate.net The ethyl group on the nitrogen atom will contribute additional symmetric and asymmetric CH₂ and CH₃ stretching modes.

Aromatic C=C Stretching (approx. 1600-1450 cm⁻¹): The phenyl group gives rise to a series of characteristic bands in this region due to the stretching vibrations of the carbon-carbon double bonds within the ring.

N-H Bending Region (approx. 1600-1500 cm⁻¹): The scissoring motion of the protonated amine group (-NH₂⁺-) typically results in a prominent band in this region.

"Fingerprint" Region (< 1500 cm⁻¹): This region contains a complex series of bands arising from C-C stretching, C-N stretching, and various bending and torsional modes. While complex, the pattern of peaks is unique to the molecule, serving as a definitive fingerprint. The Raman spectrum is particularly useful for observing the symmetric vibrations of the aromatic ring, such as the ring-breathing mode, which often gives a strong, sharp signal. researchgate.net

By comparing the experimental IR and Raman spectra of a sample with reference spectra or by using computational predictions, one can confirm the presence of this compound and gain insight into its molecular structure and bonding environment. nih.govchemicalbook.com

Table 2: Representative Vibrational Frequencies for Phenylethylamine Structures This table provides an illustrative guide to the expected vibrational modes for the core phenylethylamine structure and its protonated form, relevant to this compound.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman | Characteristic of the phenyl group. |

| Aliphatic C-H Stretch | 3000 - 2850 | IR & Raman | Includes CH₂ and CH₃ groups from the ethylamine and N-ethyl substituents. |

| N-H⁺ Stretch (salt) | 3000 - 2800 | IR | Broad, strong absorption typical for ammonium salts. researchgate.netrsc.org |

| Aromatic C=C Stretch | 1610 - 1450 | IR & Raman | Multiple bands are characteristic of the phenyl ring. |

| N-H⁺ Bend (salt) | 1600 - 1500 | IR | Scissoring vibration of the protonated amine group. |

| Aromatic Ring Breathing | ~1000 | Raman | Often a strong, sharp band, characteristic of a monosubstituted benzene ring. |

Future Research Directions and Emerging Paradigms

Development of Next-Generation Analytical Platforms for Phenylethylamine Derivatives

The accurate detection and quantification of phenylethylamine derivatives are critical for research and quality control. While traditional methods like High-Performance Liquid Chromatography (HPLC) remain valuable, the future lies in the development of more rapid, sensitive, and selective analytical platforms. nih.gov

Capillary Electrophoresis (CE): This technique is gaining traction for the separation of phenylethylamine enantiomers. nih.gov CE offers high efficiency and allows for the chiral separation of compounds by adding chiral selectors to the buffer. nih.govusp.org For instance, ionic liquids based on chiral amino acids have been successfully used as additives in the background electrolyte for the enantioseparation of related phenethylamine (B48288) isomers. nih.gov Research has demonstrated the separation of ephedrine (B3423809) and pseudoephedrine stereoisomers using α-phenylethylamine as an internal standard, highlighting the technique's resolving power. nih.gov The use of highly charged cyclodextrins in CE can provide ultra-high resolution separations of phenethylamine enantiomers in under ten minutes. spiedigitallibrary.org

Advanced Biosensors: A significant area of development is in the field of biosensors, which offer the potential for real-time monitoring and point-of-care assays. nih.govacs.org Researchers have developed three-color whole-cell biosensors to simultaneously detect L-phenylalanine, phenylethylamine (PEA), and phenylacetic acid. nih.govacs.org These systems utilize specific genetic circuits, such as the FeaR regulon for PEA detection, linked to fluorescent proteins to generate a detectable signal. nih.govacs.org Furthermore, electrochemical biosensors are being explored for neurotransmitter detection, which could be adapted for specific phenylethylamine derivatives. nih.govmdpi.com These sensors may use materials like solvent polymeric membranes containing ionophores to achieve detection via chronocoulometry. mdpi.com

The table below summarizes key features of these emerging analytical platforms.

| Analytical Platform | Principle of Operation | Key Advantages | Relevant Analytes |

| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under an electric field. usp.org | High resolution, speed, minimal sample consumption, effective for chiral separations. nih.govnih.gov | Phenethylamine enantiomers, ephedrine isomers. nih.govspiedigitallibrary.org |

| Whole-Cell Biosensors | Genetically engineered microorganisms that produce a detectable signal (e.g., fluorescence) in the presence of the target analyte. nih.govacs.org | High specificity, simultaneous detection of multiple analytes, potential for microchannel device integration. nih.govacs.org | Phenylalanine, Phenylethylamine, Phenylacetic acid. nih.govacs.org |

| Electrochemical Sensors | Measurement of changes in electrical properties (e.g., current, potential) resulting from the interaction between the analyte and an electrode surface. nih.govmdpi.com | High sensitivity, potential for miniaturization and real-time analysis. mdpi.comresearchgate.net | Phenylethylamine (PEA) and other neurotransmitters. nih.govmdpi.com |

Integration of Computational and Experimental Approaches for Mechanism Elucidation

Understanding how phenylethylamine derivatives interact with biological systems at a molecular level is fundamental to elucidating their mechanisms of action. The integration of computational modeling with traditional experimental assays provides a powerful synergistic approach to achieve this.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to predict the biological activity of molecules based on their structural and physicochemical properties. nih.gov Global QSAR models, which use structurally diverse datasets, are particularly applicable in medicinal chemistry for predicting the properties of new chemical entities. nih.gov Studies have successfully generated significant QSAR models for phenethylamine derivatives to predict values like the partition coefficient (logP), which is crucial for understanding a compound's pharmacokinetic profile. nih.gov These models use molecular descriptors to establish correlations between a compound's structure and its activity, providing insights into the mechanistic basis of its function. nih.govfarmaceut.org

Molecular Docking: This computational method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomolther.org In the context of phenylethylamine derivatives, docking simulations are used to model interactions with protein targets, such as the human dopamine (B1211576) transporter (hDAT). biomolther.org By simulating the binding pose, researchers can identify key amino acid residues involved in the interaction and understand the structural basis for a compound's inhibitory activity. biomolther.org For example, docking studies have shown that the benzofuran (B130515) group of certain phenethylamine derivatives fits into a binding site covered by helices 1, 3, 6, and 8 of the hDAT. biomolther.org These simulations, when combined with experimental data from reuptake inhibition assays, provide a detailed picture of the structure-activity relationship. biomolther.org

| Computational Method | Objective | Key Inputs | Predicted Outputs | Example Application |

| QSAR | Predict biological activity or physicochemical properties from chemical structure. nih.govtandfonline.com | Molecular descriptors (e.g., 3D-MoRSE signals, MLOGP). nih.gov | Biological response, logP values, toxicity parameters. nih.govfarmaceut.org | Modeling logP values of phenethylamine derivatives. nih.gov |

| Molecular Docking | Predict the binding orientation and affinity of a ligand to a target protein. biomolther.org | 3D structures of the ligand and protein target (e.g., hDAT). biomolther.org | Binding pose, scoring functions, identification of key interacting residues. biomolther.orgmdpi.com | Simulating the interaction of β-PEA derivatives with the dopamine transporter. biomolther.org |

Exploration of Novel Synthetic Pathways for Derivatization

The synthesis of novel phenylethylamine derivatives is essential for exploring their chemical space and developing compounds with tailored properties. Modern organic synthesis is moving towards more efficient, selective, and sustainable methods for creating these molecules.

Catalytic N-Alkylation: Traditional methods for N-alkylation often require harsh conditions or stoichiometric reagents. A cleaner and more efficient approach involves the use of transition metal catalysts, such as iridium complexes, to facilitate the N-alkylation of phenethylamines using alcohols as the alkylating agents. researchgate.netbath.ac.uksigmaaldrich.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical and proceeds under mild conditions. researchgate.netbath.ac.uk

Advanced C-C and C-N Bond Formation: Recent breakthroughs have enabled the synthesis of complex β-phenethylamine scaffolds through innovative cross-coupling strategies. One such method is the Ni/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides. acs.org This mild and modular method allows for the installation of diverse aryl groups onto the ethylamine (B1201723) backbone. acs.org Another powerful technique is the palladium-catalyzed, directing group-assisted C-H activation, which allows for the selective functionalization of C-H bonds. nih.govmdpi.com For example, using a nosylamide directing group, enantioselective C-H alkenylation between β-alkyl phenylethylamine compounds and styrenes has been achieved. nih.gov

Derivatization for Analysis: Synthesis is also crucial for creating derivatives suitable for specific analytical techniques. Pre-column derivatization is a common strategy in HPLC to improve the chromatographic properties and detectability of analytes. nih.gov For instance, the enantiomers of α-phenylethylamine can be derivatized with reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to form diastereoisomers that are easily separated on a standard C18 column. nih.gov

| Synthetic Method | Catalyst/Reagent | Reaction Type | Key Advantage |

| Catalytic N-Alkylation | Iridium complexes. researchgate.netbath.ac.uk | Borrowing Hydrogen / Hydrogen Autotransfer. | High atom economy, mild conditions, uses alcohols as alkylating agents. researchgate.netsigmaaldrich.com |

| Ni/Photoredox Coupling | Nickel catalyst and an organic photocatalyst. acs.org | Cross-Electrophile Coupling. | Modular assembly of diverse β-phenethylamine scaffolds under mild conditions. acs.org |

| Palladium-Catalyzed C-H Activation | Palladium acetate (B1210297) (Pd(OAc)2) with a chiral ligand (e.g., Boc-L-lle-OH). nih.gov | C-H Alkenylation / Olefination. | High selectivity, broad functional group tolerance, enables asymmetric synthesis. nih.govmdpi.com |

| Analytical Derivatization | Derivatizing agents (e.g., GITC, L-TPC). nih.govoup.com | Formation of diastereomeric amides or other derivatives. | Enables chiral separation on achiral columns, enhances detection. nih.govoup.com |

Interdisciplinary Research on Related N-Ethylphenylethylamine Scaffolds

The N-ethylphenylethylamine scaffold is a privileged structure found in numerous biologically active compounds. nih.gov Future research will increasingly rely on interdisciplinary approaches that combine medicinal chemistry, pharmacology, and molecular biology to fully explore the potential of this chemical framework.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to medicinal chemistry and aim to correlate specific structural features of a molecule with its biological activity. nih.govnih.gov For phenethylamine derivatives, SAR studies have shown that substitutions on the phenyl ring and the amine group can dramatically influence affinity and efficacy at various receptors, including serotonin (B10506) (5-HT) and dopamine transporters. biomolther.orgnih.govbiomolther.org For example, studies on 5-HT₂A receptor binding have revealed that alkyl or halogen groups at the para position of the phenyl ring have a positive effect on binding affinity. nih.govbiomolther.org The conversion of a primary amine to a secondary or tertiary amine can also significantly alter the pharmacological profile. acs.org

Pharmacological and Mechanistic Investigations: An interdisciplinary approach is crucial for evaluating the biological effects of novel N-ethylphenylethylamine analogs. Compounds such as N,α-diethylphenethylamine (DEPEA) have been studied for their neurochemical and cardiovascular effects, revealing actions as norepinephrine-dopamine releasing agents and/or reuptake inhibitors. nih.govwikipedia.org These studies combine chemical synthesis with in vivo and in vitro pharmacological assays to understand how structural modifications impact biological function, such as effects on blood pressure, heart rate, and locomotor activity. nih.govnih.gov Such research provides critical information on the potential applications and liabilities of new derivatives based on the N-ethylphenylethylamine scaffold. nih.govresearchgate.net

| Compound Class/Analog | Primary Research Focus | Key Findings | Interdisciplinary Field |

| β-Phenethylamine Derivatives | Dopamine (DA) Reuptake Inhibition | SAR identified key structural features for potent DA reuptake inhibition. biomolther.org | Medicinal Chemistry, Molecular Pharmacology |